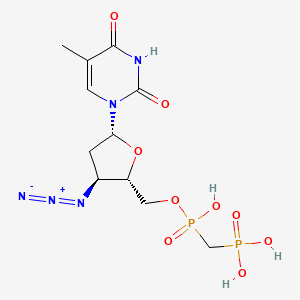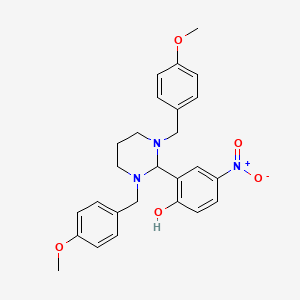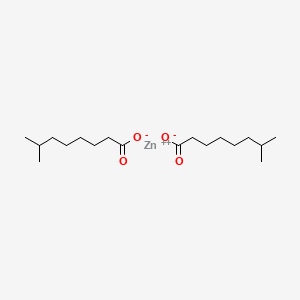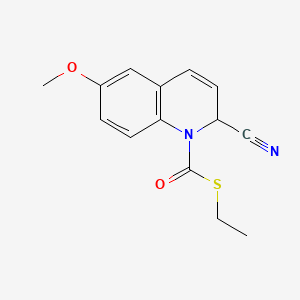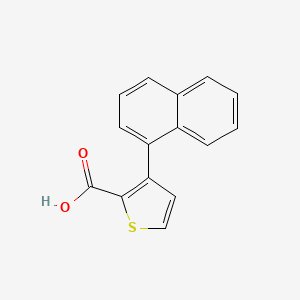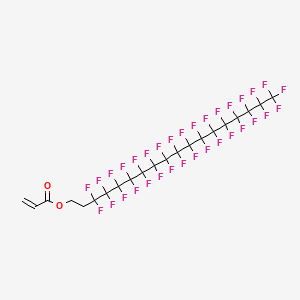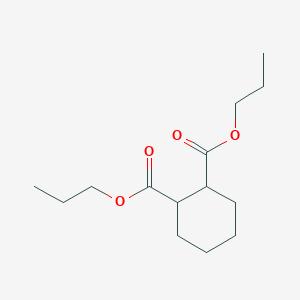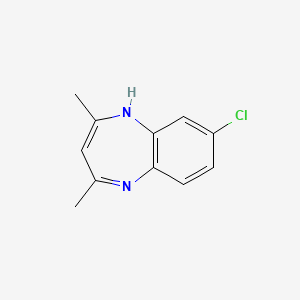
7-Chloro-2,4-dimethyl-1H-1,5-benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2,4-dimethyl-1H-1,5-benzodiazepine is a chemical compound belonging to the benzodiazepine class, known for its diverse pharmacological activities Benzodiazepines are widely recognized for their anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,4-dimethyl-1H-1,5-benzodiazepine typically involves the condensation of appropriate aromatic o-diamines with carbonyl derivatives. One common method includes the use of aromatic o-diamines reacting with ketones under mild reaction conditions, often catalyzed by agents such as BiCl3 . The reaction proceeds through a condensation-cyclization process, yielding the desired benzodiazepine structure.
Industrial Production Methods: Industrial production of benzodiazepines, including this compound, often employs one-pot synthesis techniques. These methods are favored for their efficiency and scalability, allowing for the production of large quantities of the compound with minimal byproducts .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2,4-dimethyl-1H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the benzodiazepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazepine oxides, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
7-Chloro-2,4-dimethyl-1H-1,5-benzodiazepine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is used in studies investigating the biological activities of benzodiazepines, including their interactions with various receptors.
Medicine: Research explores its potential therapeutic effects, particularly in the treatment of anxiety, epilepsy, and muscle spasms.
Industry: The compound is utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 7-Chloro-2,4-dimethyl-1H-1,5-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic, sedative, and muscle relaxant properties. The molecular targets primarily include the GABA-A receptor subunits, which modulate the flow of chloride ions across the neuronal membrane .
Comparison with Similar Compounds
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Clonazepam: Used primarily for its anticonvulsant effects.
Lorazepam: Recognized for its potent anxiolytic and sedative properties.
Uniqueness: 7-Chloro-2,4-dimethyl-1H-1,5-benzodiazepine stands out due to its specific structural modifications, which may confer unique pharmacokinetic and pharmacodynamic properties. These differences can influence its efficacy, potency, and side effect profile compared to other benzodiazepines .
Properties
CAS No. |
6286-66-4 |
|---|---|
Molecular Formula |
C11H11ClN2 |
Molecular Weight |
206.67 g/mol |
IUPAC Name |
8-chloro-2,4-dimethyl-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C11H11ClN2/c1-7-5-8(2)14-11-6-9(12)3-4-10(11)13-7/h3-6,14H,1-2H3 |
InChI Key |
OIUIWJDOKIPVBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C(N1)C=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


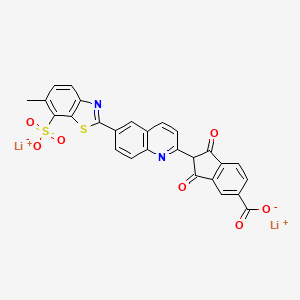
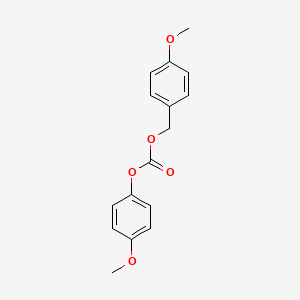
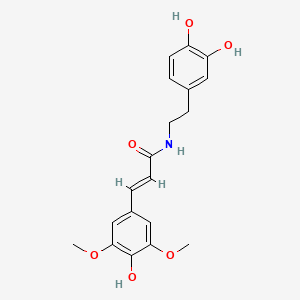
![N-(2,4-Dichlorophenyl)-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide](/img/structure/B12793908.png)
![1,3-Bis[(2-hydroxyethyl)sulfanyl]propan-2-ol](/img/structure/B12793912.png)
![(8r,9s,10r,13s,14s,16s,17r)-16-Fluoro-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one](/img/structure/B12793913.png)
